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Context /| Regimen
Name

Recommended Phase 2
Dose (RP2D) & Schedule

Key Efficacy & Toxicity Findings

Monotherapy
(QDx2Ilweek) [1] [2]

Combination with
Paclitaxel (TNBC) [3]

Combination with
AbirateronelP
(Regimen 1) [4]

Combination with
AbirateronelP
(Regimen 2) [4]

Combination with
AT7519 [5]

160 mg/m? on Days 1, 2, 8, 9,
15, 16 of a 28-day cycle [1] [2]

260 mg/m? on Days 1, 8, 15 +
Paclitaxel (80 mg/m?) on a
28-day cycle [3]

220 mg/m? weekly for 3
weeks of a 4-week cycle +
Abiraterone/P [4]

120 mg/m? on D1, D2 weekly
for 3 weeks of a 4-week cycle
+ Abiraterone/P [4]

Onalespib 80 mg/m? +
AT7519 21 mg/m? on Days 1,
4, 8, 11 of a 21-day cycle [5]

Stable disease >2 cycles in 8/31 pts; no
objective responses. Common toxicities:
diarrhea, fatigue, ocular, hepatic,
hematologic [1].

Objective Response Rate: 20% (3
complete responses). Grade 3/4 AEs:
neutropenia (33%), anemia (20%),
lymphopenia (17%), diarrhea (7%) [3].

Dose-limiting toxicity (DLT): Diarrhea. No
objective or PSA responses. Modest
biological effect [4].

DLT: Diarrhea at 160 mg/m2. No objective
or PSA responses [4].

Maximum Tolerated Dose (MTD). Below
monotherapy RP2D due to overlapping
toxicity (diarrhea, fatigue, mucositis). Partial
responses observed [5].
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Experimental Protocols & Pharmacodynamic
Assessment

For researchers, demonstrating target engagement is crucial. Here are methodologies used in clinical trials to

confirm that Onalespib is effectively inhibiting HSP90.

Pharmacodynamic Analysis in Peripheral Blood Mononuclear
Cells (PBMCs)

This is a minimally invasive method to prove on-target drug activity [1].

e Sample Collection: Collect PBMCs from patients prior to drug administration and at specified
timepoints after dosing (e.g., prior to dosing on days 2, 15, and 16 of cycle 1) [1].
e Target Engagement Measurement:
o Western Blot: Detect and quantify protein levels of HSP70 and HSP27. A marked upregulation
of these heat shock proteins is a validated biomarker of successful HSP9O0 inhibition [1] [5].
o RT-PCR: Measure the transcriptional upregulation of HSP70 and HSP27 mRNA as an
additional indicator of target engagement [1].

Client Protein Modulation in Tumor Tissue

For a direct assessment of drug effect in the tumor microenvironment, paired biopsies are required.

¢ Biopsy Protocol: Obtain paired tumor biopsies (e.g., 18-gauge core needle biopsies) before
treatment and within 24 hours after the last dose of cycle 1 [1].
e Protein Analysis:

o Reverse Phase Protein Array (RPPA): This high-throughput method can assess the
modulation of a wide array of client proteins (over 200). While one trial did not achieve
statistically significant modulation across all patients, hierarchical clustering can identify
subgroups with differential protein expression patterns [1].

o Western Blot: Can be used to validate the depletion of specific oncogenic client proteins of
interest, such as Androgen Receptor (AR) and Glucocorticoid Receptor (GR) in prostate
cancer models [4].
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Mechanism & Experimental Workflow

The following diagrams illustrate the molecular mechanism of Onalespib and a standard workflow for

assessing its efficacy in preclinical models, which underpins the clinical dosing schedules.
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Frequently Asked Questions

What is the maximum tolerated dose (MTD) for Onalespib monotherapy? The MTD depends on the
schedule. For the "QDx2/week" schedule (days 1, 2, 8, 9, 15, 16 of a 28-day cycle), the Recommended
Phase 2 Dose (RP2D) is 160 mg/m? [1] [2]. For a once-weekly schedule, the MTD was defined as 220

mg/m?, with dose-limiting diarrhea occurring at 260 mg/m? [4].

Why are combination therapy doses often lower than monotherapy RP2D? Combination regimens must
account for overlapping toxicities. For example, when combined with AT7519, the MTD for Onalespib was

80 mg/m?2, which is below its monotherapy RP2D, to manage shared side effects like diarrhea and fatigue [5].
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What is the most common dose-limiting toxicity (DLT) observed? Diarrhea is a frequently reported DLT

across multiple studies, occurring at higher dose levels in both monotherapy and combination regimens [4]

[3] [5].

How can I confirm target engagement in my experimental model? The most reliable method is to
measure the upregulation of HSP70 at the protein (by Western Blot) or mRNA (by RT-PCR) level in treated

cells or tissues. This is a consistent pharmacodynamic marker of HSP90 inhibition [1] [6] [5].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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